Cas no 2248404-82-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxane-4-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxane-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxane-4-carboxylate
- 2248404-82-0
- EN300-6514033
-
- Inchi: 1S/C15H15NO5/c1-9-8-20-7-6-10(9)15(19)21-16-13(17)11-4-2-3-5-12(11)14(16)18/h2-5,9-10H,6-8H2,1H3
- InChI Key: DATWXZKCERHQRG-UHFFFAOYSA-N
- SMILES: O1CCC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)C(C)C1
Computed Properties
- Exact Mass: 289.09502258g/mol
- Monoisotopic Mass: 289.09502258g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 439
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.9Ų
- XLogP3: 1.7
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxane-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6514033-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxane-4-carboxylate |
2248404-82-0 | 0.5g |
$1866.0 | 2023-05-31 | ||
Enamine | EN300-6514033-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxane-4-carboxylate |
2248404-82-0 | 5g |
$5635.0 | 2023-05-31 | ||
Enamine | EN300-6514033-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxane-4-carboxylate |
2248404-82-0 | 10g |
$8357.0 | 2023-05-31 | ||
Enamine | EN300-6514033-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxane-4-carboxylate |
2248404-82-0 | 0.25g |
$1789.0 | 2023-05-31 | ||
Enamine | EN300-6514033-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxane-4-carboxylate |
2248404-82-0 | 0.05g |
$1632.0 | 2023-05-31 | ||
Enamine | EN300-6514033-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxane-4-carboxylate |
2248404-82-0 | 1g |
$1944.0 | 2023-05-31 | ||
Enamine | EN300-6514033-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxane-4-carboxylate |
2248404-82-0 | 2.5g |
$3809.0 | 2023-05-31 | ||
Enamine | EN300-6514033-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxane-4-carboxylate |
2248404-82-0 | 0.1g |
$1711.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxane-4-carboxylate Related Literature
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Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
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Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
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Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
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Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
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Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxane-4-carboxylate
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxane-4-carboxylate (CAS No. 2248404-82-0) and Its Emerging Applications in Chemical Biology
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxane-4-carboxylate, identified by the CAS number 2248404-82-0, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic derivative combines structural features of isoindole and dioxane moieties, which have garnered considerable attention due to their versatile reactivity and biological relevance. The presence of a carboxylate group at the 4-position and a methyloxane substituent at the 3-position introduces unique electronic and steric properties, making this compound a promising candidate for further exploration in drug discovery and molecular recognition.
Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound, paving the way for its investigation in various biochemical pathways. The isoindole core is particularly noteworthy, as it is a common scaffold in natural products and bioactive molecules. For instance, derivatives of isoindole have been implicated in processes such as enzyme inhibition and receptor binding. The dioxane ring, on the other hand, often serves as a privileged structure in medicinal chemistry due to its ability to modulate molecular interactions through hydrogen bonding and hydrophobic effects.
In the context of current research, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxane-4-carboxylate has been explored for its potential role in modulating biological targets associated with inflammation and metabolic diseases. Studies have suggested that the compound exhibits inhibitory activity against certain enzymes involved in these pathways. Specifically, preliminary data indicate that it may interfere with the catalytic activity of xanthine oxidase, an enzyme known to contribute to oxidative stress and inflammation. This observation aligns with the growing interest in developing small-molecule inhibitors that target oxidative metabolism for therapeutic purposes.
The methyloxane substituent at the 3-position of the isoindole ring is particularly intriguing from a structural perspective. This functional group can introduce conformational flexibility into the molecule, which may enhance its binding affinity to biological targets. Additionally, the carboxylate group at the 4-position provides a site for further derivatization, allowing chemists to fine-tune physicochemical properties such as solubility and lipophilicity. Such modifications are crucial for optimizing drug-like characteristics and improving pharmacokinetic profiles.
From a synthetic standpoint, the preparation of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxane-4-carboxylate involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps include cyclization reactions to form the isoindole core, followed by functional group interconversions to introduce the dioxane and carboxylate moieties. Recent improvements in catalytic systems have allowed for more efficient and sustainable routes to this compound, reducing reliance on hazardous reagents and minimizing waste generation.
The biological evaluation of this compound has revealed intriguing interactions with cellular pathways relevant to neurodegenerative disorders. Isoindole derivatives have been reported to exhibit neuroprotective effects in vitro by scavenging reactive oxygen species and modulating calcium homeostasis. The unique structural features of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxane-4-carboxylate suggest that it may similarly influence neuronal survival mechanisms. Ongoing studies are aimed at elucidating its mechanism of action through both computational modeling and experimental assays.
Another area of interest lies in exploring this compound as a building block for more complex scaffolds. By leveraging its reactive sites—such as the carboxylate group—the molecule can be incorporated into larger libraries designed for high-throughput screening. This approach has been successfully applied in other drug discovery programs where structurally diverse compounds are generated to identify novel lead candidates. The versatility of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxane-4-carboxylate makes it an attractive starting point for such endeavors.
Future directions for research on this compound include investigating its interactions with protein targets using biophysical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These methods will provide detailed insights into binding modes and allosteric effects that could inform rational drug design. Additionally, exploring its behavior in living cells through fluorescence-based assays will help assess its cellular uptake and subcellular localization—parameters critical for assessing therapeutic potential.
The development of new synthetic strategies remains essential for advancing studies on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxane-4-carboxylate. Advances in flow chemistry have enabled scalable production of complex heterocycles under mild conditions, which could streamline access to derivatives for biological testing. Furthermore, green chemistry principles are being increasingly adopted to ensure sustainable practices throughout synthetic workflows—from solvent selection to waste management—aligning with broader efforts toward environmentally responsible pharmaceutical development.
In summary,1,3-dioxo -2 , 3 -dihydro -1 H -iso indol - 2 - yl 3 -m ethoxyx ane -4 -car box ylate (CAS No .2248404 -82 -0) stands out as a structurally intriguing molecule with multiple avenues for exploration . Its potential applications span from modulating inflammatory pathways to serving as a precursor for next-generation therapeutics . As research progresses , continued investigation into its chemical biology will undoubtedly uncover new opportunities for innovation in medicine . p >
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